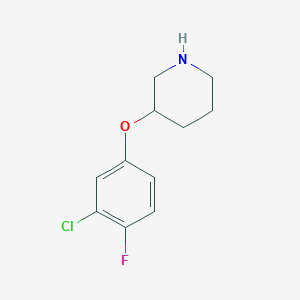

3-(3-Chloro-4-fluorophenoxy)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-chloro-4-fluorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO/c12-10-6-8(3-4-11(10)13)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTBCZJXGMWMFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663028 | |

| Record name | 3-(3-Chloro-4-fluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946759-15-5 | |

| Record name | 3-(3-Chloro-4-fluorophenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946759-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chloro-4-fluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-Chloro-4-fluorophenoxy)piperidine

Abstract

This technical guide provides a detailed examination of the synthetic pathways for producing 3-(3-chloro-4-fluorophenoxy)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide is intended for an audience of researchers, scientists, and professionals in the field of drug development. It elucidates the primary synthetic strategies, delving into the mechanistic underpinnings and practical considerations of each approach. Core methodologies, including the Williamson ether synthesis and the Mitsunobu reaction, are presented with detailed experimental protocols. This document aims to serve as a comprehensive resource, grounded in established chemical principles and supported by authoritative references, to facilitate the efficient and reliable synthesis of the target molecule.

Introduction: Significance of the 3-Aryloxypiperidine Scaffold

The 3-aryloxypiperidine motif is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of biologically active molecules. The piperidine ring provides a versatile, three-dimensional framework that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties. The introduction of a substituted phenoxy group at the 3-position allows for fine-tuning of receptor binding interactions and overall molecular characteristics such as lipophilicity and metabolic stability. The specific target of this guide, this compound, incorporates a halogenated phenyl ring, a common feature in many pharmaceuticals designed to enhance binding affinity and bioavailability.

Retrosynthetic Analysis and Key Synthetic Strategies

The primary disconnection for the synthesis of this compound is the ether linkage. This suggests two principal retrosynthetic approaches, both commencing from a protected form of 3-hydroxypiperidine and 3-chloro-4-fluorophenol.

Caption: Retrosynthetic analysis of this compound.

The two most prominent and practical methods for forging this C-O bond are the Williamson ether synthesis and the Mitsunobu reaction. The choice between these pathways often depends on factors such as substrate availability, scalability, and stereochemical considerations if a chiral synthesis is desired.

Pathway I: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a robust and widely employed method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide or sulfonate.[1][2][3] In the context of synthesizing this compound, a direct reaction between the sodium salt of 3-hydroxypiperidine and an activated aryl halide is challenging due to the low reactivity of aryl halides in SN2 reactions. A more viable approach involves activating the hydroxyl group of a protected 3-hydroxypiperidine, followed by nucleophilic attack by the phenoxide of 3-chloro-4-fluorophenol.

A crucial first step is the protection of the piperidine nitrogen to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the conditions of the subsequent steps and its facile removal under acidic conditions.[4][5][6][7][8]

The hydroxyl group of N-Boc-3-hydroxypiperidine can be converted into a better leaving group, such as a mesylate or tosylate, to facilitate the nucleophilic substitution.

Caption: Williamson ether synthesis pathway for this compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

Step 1: Synthesis of tert-butyl 3-hydroxypiperidine-1-carboxylate (N-Boc-3-hydroxypiperidine)

-

To a solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq) at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-3-hydroxypiperidine.

Step 2: Synthesis of tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate

-

Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.

-

Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract with DCM.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude mesylate, which can often be used in the next step without further purification.

Step 3: Synthesis of tert-butyl this compound-1-carboxylate

-

To a solution of 3-chloro-4-fluorophenol (1.2 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a strong base such as sodium hydride (NaH, 1.2 eq) at 0 °C to form the phenoxide.

-

Stir the mixture for 30 minutes at room temperature.

-

Add a solution of tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate (1.0 eq) in the same solvent.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 4: Deprotection to yield this compound

-

Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in DCM.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane, at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of water and basify with a saturated solution of sodium bicarbonate or sodium hydroxide to a pH of 9-10.

-

Extract the product with DCM or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the final product, this compound.

Pathway II: The Mitsunobu Reaction Approach

The Mitsunobu reaction provides an alternative and often milder method for the synthesis of ethers from alcohols and phenols.[5][7][9] This reaction proceeds with inversion of stereochemistry at the alcohol carbon, which is a key consideration in asymmetric synthesis. The reaction involves the in-situ activation of the hydroxyl group of the alcohol with a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

A protocol for a similar compound, 3-(4-chlorophenoxy)piperidine, has been reported using the Mitsunobu reaction, lending strong support for its applicability to the synthesis of the target molecule.[10]

Caption: Mitsunobu reaction pathway for this compound.

Detailed Experimental Protocol: Mitsunobu Reaction

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

-

Dissolve N-Boc-3-hydroxypiperidine (1.0 eq), 3-chloro-4-fluorophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude residue can be purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the reduced azodicarboxylate.

Step 2: Deprotection to yield this compound

-

Follow the deprotection protocol outlined in Step 4 of the Williamson Ether Synthesis section.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Hydroxypiperidine | C₅H₁₁NO | 101.15 |

| N-Boc-3-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.26 |

| 3-Chloro-4-fluorophenol | C₆H₄ClFO | 146.55 |

| This compound | C₁₁H₁₃ClFNO | 229.68 |

Conclusion

This technical guide has detailed two robust and scientifically sound pathways for the synthesis of this compound: the Williamson ether synthesis and the Mitsunobu reaction. The Williamson ether synthesis, proceeding through an activated sulfonate intermediate, offers a classical and scalable approach. The Mitsunobu reaction provides a milder, one-pot alternative that is particularly advantageous when stereochemical inversion is desired. Both methods begin with the readily available starting material, 3-hydroxypiperidine, and employ standard organic chemistry transformations. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development program, including scale, cost, and desired purity of the final compound. The detailed protocols provided herein serve as a valuable resource for chemists undertaking the synthesis of this and related 3-aryloxypiperidine derivatives.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemRxiv. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Retrieved from [Link]

-

ResearchGate. (2020). Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

-

MDPI. (2021). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]

-

Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of (S)-N-BOC-3-hydroxypiperidine. Retrieved from [Link]

-

Der Pharma Chemica. (2015). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]

-

PubChem. (n.d.). 3-[(3-Chloro-4-fluorophenoxy)methyl]piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIH. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

- Google Patents. (n.d.). WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2).

- Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.

- Google Patents. (n.d.). CN105367484A - Preparation method of 3-hydroxy piperidine.

-

MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

-

PubMed Central. (2023). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]

-

Globe Thesis. (2009). 2 - Chloro - 4 - (4 - Chlorophenoxy) - Of Acetophenone Synthesis And Study Of The Ullmann Reaction. Retrieved from [Link]

-

Hunan Hwasun Pharmaceutical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 3. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Preparation method of (S)-N-BOC-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | 湖南华腾制药有限公司_官网 [huatengsci.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Chloro-4-fluorophenoxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(3-Chloro-4-fluorophenoxy)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document is structured to offer not just a compilation of data, but also a practical, experience-driven perspective on the experimental determination of these properties. Key parameters including molecular structure, molecular weight, and predicted values for melting point, boiling point, solubility, pKa, and logP are presented. Detailed, step-by-step protocols for the experimental verification of these properties are provided, emphasizing the rationale behind methodological choices to ensure data integrity and reproducibility. Furthermore, a plausible synthetic route and a discussion on potential metabolic pathways are outlined, supported by mechanistic insights. This guide is intended to serve as a valuable resource for researchers engaged in the development of novel therapeutics, offering both foundational knowledge and actionable experimental guidance.

Introduction

This compound is a substituted piperidine derivative featuring a halogenated phenoxy moiety. The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds, owing to its ability to confer desirable pharmacokinetic properties such as improved solubility and bioavailability. The presence of chlorine and fluorine atoms on the phenyl ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for further investigation in drug design and development. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems and for the rational design of future experiments.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃ClFNO | PubChem CID: 45075401[1] |

| Molecular Weight | 229.68 g/mol | PubChem CID: 45075401[1] |

| Predicted Melting Point | Not available | N/A |

| Predicted Boiling Point | Not available | N/A |

| Predicted Water Solubility | Not available | N/A |

| Predicted pKa | Not available | N/A |

| Predicted logP | Not available | N/A |

Experimental Determination of Physicochemical Properties

The following sections provide detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound. The causality behind experimental choices is explained to ensure trustworthiness and reproducibility of the results.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a crystalline solid, a sharp melting range typically signifies high purity, whereas a broad melting range can indicate the presence of impurities.

Experimental Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Diagram of the Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for assessing the purity of a compound and identifying any impurities. A reversed-phase HPLC method is generally suitable for a compound with the structural characteristics of this compound.

Experimental Protocol: Reversed-Phase HPLC

-

System Preparation: An HPLC system equipped with a UV detector, a C18 column, and an autosampler is used. The mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), is prepared and degassed.

-

Standard and Sample Preparation: A standard solution of this compound of known concentration is prepared in a suitable diluent. The sample to be analyzed is also dissolved in the same diluent.

-

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: Isocratic or gradient elution with a mixture of buffer and organic solvent. The exact ratio should be optimized to achieve good separation.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis spectrophotometry to be at the absorbance maximum of the analyte.

-

Injection Volume: 10 µL

-

-

Data Analysis: The chromatogram of the sample is compared to that of the standard. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Diagram of the HPLC Purity Analysis Workflow

Caption: Workflow for pKa Determination.

Synthesis and Potential Metabolic Pathways

Proposed Synthetic Route

A plausible and efficient method for the synthesis of this compound is the Ullmann condensation , a copper-catalyzed nucleophilic aromatic substitution. [2][3][4][5][6]This approach involves the coupling of 3-hydroxypiperidine with 3-chloro-4-fluorobromobenzene. An alternative modern approach would be the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, which often proceeds under milder conditions with a broader substrate scope. [7][8][9][10][11] Proposed Synthesis via Ullmann Condensation:

-

Reactants: 3-Hydroxypiperidine and 1-bromo-3-chloro-4-fluorobenzene.

-

Catalyst: A copper(I) salt, such as copper(I) iodide (CuI), often in the presence of a ligand like 1,10-phenanthroline.

-

Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

-

Solvent: A high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Reaction Conditions: The reaction mixture is heated at an elevated temperature (typically >100 °C) until the reaction is complete, as monitored by TLC or HPLC.

-

Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Diagram of the Proposed Synthetic Pathway

Caption: Potential Metabolic Fates.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While experimental data remains to be fully elucidated, the provided predicted values and detailed experimental protocols offer a solid foundation for researchers. The proposed synthetic route and discussion of potential metabolic pathways further contribute to a comprehensive understanding of this compound. As a Senior Application Scientist, it is my belief that a thorough and methodologically sound approach to characterizing such molecules is fundamental to advancing drug discovery and development.

References

- Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald-Hartwig amination. Chemical Reviews, 110(2), 896-931.

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.

- Grygorenko, O. O., Radchenko, D. S., & Volochnyuk, D. M. (2011). Synthesis of 3-aminopiperidines. Tetrahedron, 67(43), 8235-8263.

- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.

- Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation.

- Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-type coupling reactions.

-

ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Ullmann reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3-Chloro-4-(trifluoromethyl)phenoxy)piperidine. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

AA Blocks. (n.d.). 3-(4-chloro-3-fluorophenoxy)piperidine. Retrieved from [Link]

-

ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Retrieved from [Link]

-

MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-fluorophenylpiperazine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-[(3-Chloro-4-fluorophenoxy)methyl]piperidine. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Fluorophenyl)piperidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Retrieved from [Link]

-

Grokipedia. (2026). 3-Chloro-4-fluorophenylpiperazine. Retrieved from [Link]

- Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-[4-(Trifluoromethyl)phenoxy]piperidine. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(3-fluorophenoxy)piperidine. Retrieved from [Link]

-

PubChem. (n.d.). N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Difluoro-4-(3-fluorophenyl)piperidine. Retrieved from [Link]

-

ResearchGate. (2016). Unexpected Synthesis of Novel 3-Allyl-5-(arylidene)-2-thioxo-thiazolidin-4-ones in Reactions of 3-Allylrhodanine with 2-Arylidene-4-methyl-5-oxopyrazolidinium Ylides. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(3-fluorophenoxy)piperidine hydrochloride. Retrieved from [Link]

Sources

- 1. This compound | C11H13ClFNO | CID 45075401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

An In-Depth Technical Guide to 3-(3-Chloro-4-fluorophenoxy)piperidine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Chloro-4-fluorophenoxy)piperidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information on closely related 3-aryloxypiperidine analogues to present a robust framework for its synthesis, characterization, and potential therapeutic applications. The core focus is on providing field-proven insights and methodologies relevant to researchers in the pharmaceutical sciences. The CAS Number for this compound is 946759-15-5 .

Introduction: The Significance of the 3-Aryloxypiperidine Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast array of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1] Its saturated, six-membered heterocyclic structure offers a versatile three-dimensional framework that can be readily functionalized to modulate physicochemical properties such as lipophilicity and basicity, which are critical for oral bioavailability and blood-brain barrier penetration.[1][2] The introduction of an aryloxy substituent at the 3-position of the piperidine ring creates a class of compounds with a distinct pharmacological profile, often exhibiting affinity for various G-protein coupled receptors (GPCRs) and ion channels.

The specific compound, this compound, combines the privileged piperidine core with a halogenated phenoxy moiety. The presence of chlorine and fluorine atoms on the aromatic ring can significantly influence the compound's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile.[2] Halogenation is a common strategy in drug design to enhance potency and modulate lipophilicity. This guide will explore the synthesis, analytical characterization, and potential biological evaluation of this compound, drawing upon established principles and methodologies for this chemical class.

Synthesis of this compound

The synthesis of 3-aryloxypiperidines is most commonly achieved through nucleophilic substitution reactions, with the Mitsunobu reaction being a particularly effective and widely used method.[3][4][5][6] This reaction allows for the formation of a C-O bond between an alcohol and a nucleophile under mild conditions with a defined stereochemical outcome (inversion of configuration at the alcohol carbon).

Proposed Synthetic Pathway: The Mitsunobu Reaction

The synthesis of this compound would logically proceed from commercially available N-protected 3-hydroxypiperidine and 3-chloro-4-fluorophenol. The use of a protecting group on the piperidine nitrogen, such as a tert-butyloxycarbonyl (Boc) group, is essential to prevent side reactions.

dot

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure for the synthesis of a 3-aryloxypiperidine derivative via the Mitsunobu reaction, adapted from established methodologies.[4][7]

Step 1: Synthesis of N-Boc-3-(3-chloro-4-fluorophenoxy)piperidine

-

To a solution of N-Boc-3-hydroxypiperidine (1.0 eq.) and 3-chloro-4-fluorophenol (1.1 eq.) in anhydrous tetrahydrofuran (THF, 10 mL/mmol of alcohol) under a nitrogen atmosphere, add triphenylphosphine (PPh3, 1.5 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of diisopropyl azodicarboxylate (DIAD, 1.5 eq.) in THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-(3-chloro-4-fluorophenoxy)piperidine.

Step 2: Deprotection to Yield this compound

-

Dissolve the purified N-Boc-3-(3-chloro-4-fluorophenoxy)piperidine (1.0 eq.) in dichloromethane (DCM, 10 mL/mmol).

-

Add trifluoroacetic acid (TFA, 10 eq.) or a solution of HCl in dioxane (4 M, 5 eq.) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. Standard techniques for a molecule of this nature would include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the 6.5-7.5 ppm region with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Protons of the piperidine ring would appear in the 1.5-3.5 ppm range. The proton at the 3-position, bonded to the oxygen, would likely be a multiplet around 4.5 ppm. |

| ¹³C NMR | Aromatic carbons would appear in the 110-160 ppm range, with the carbon bearing the fluorine showing a characteristic large coupling constant. Piperidine carbons would be observed in the 20-60 ppm range. |

| ¹⁹F NMR | A single resonance for the fluorine atom, likely a doublet of doublets due to coupling with adjacent aromatic protons. |

| Mass Spec. | The exact mass of the protonated molecule [M+H]⁺ would be expected. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a key diagnostic feature. |

dot

Caption: A typical analytical workflow for compound validation.

Potential Biological Activity and Therapeutic Applications

The 3-aryloxypiperidine scaffold is a well-established pharmacophore in CNS drug discovery.[1] Analogues have shown activity at a range of targets, including but not limited to serotonin, dopamine, and norepinephrine transporters and receptors. The specific substitution pattern of this compound suggests it could be a valuable ligand for various CNS targets.

Structure-Activity Relationships (SAR) of Related Compounds

Studies on related 3-aryloxypiperidine derivatives have provided valuable insights into their structure-activity relationships.[9][10][11] For instance, the nature and position of substituents on the aromatic ring can significantly impact receptor binding affinity and selectivity. The presence of a halogen, such as chlorine or fluorine, often enhances potency. The stereochemistry at the 3-position of the piperidine ring can also be a critical determinant of biological activity.

In Vitro Biological Evaluation

To assess the therapeutic potential of this compound, a primary screening would involve a panel of in vitro receptor binding assays.[12][13][14]

Representative Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from cell lines expressing the receptor of interest or from brain tissue homogenates.[15]

-

Assay Setup: In a 96-well plate, combine the prepared membranes, a radiolabeled ligand with known affinity for the target receptor, and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand using rapid filtration through a glass fiber filter mat.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

A broad screening panel could include targets such as:

-

Serotonin receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇)

-

Dopamine receptors (e.g., D₂, D₃, D₄)

-

Norepinephrine transporter (NET)

-

Serotonin transporter (SERT)

-

Dopamine transporter (DAT)

Pharmacokinetic Considerations

The pharmacokinetic properties of a drug candidate are as crucial as its pharmacodynamic activity. The piperidine scaffold is generally associated with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

| Pharmacokinetic Parameter | General Expectations for Piperidine-Containing Compounds |

| Absorption | Generally good oral bioavailability due to a balance of lipophilicity and aqueous solubility. |

| Distribution | The lipophilic nature of the aryloxy group can facilitate crossing the blood-brain barrier, which is essential for CNS-acting drugs.[16][17][18] |

| Metabolism | The piperidine ring can be susceptible to N-dealkylation or oxidation. The halogenated aromatic ring may be more resistant to metabolism. |

| Excretion | Primarily renal excretion after metabolism to more polar compounds. |

Conclusion

This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of 3-aryloxypiperidines. Based on established synthetic methodologies and the known biological activities of its analogues, this compound warrants further investigation as a potential modulator of CNS targets. This guide provides a foundational framework for its synthesis, characterization, and initial biological evaluation, empowering researchers to explore its therapeutic potential. The provided protocols and insights are intended to serve as a starting point for further research and development in this exciting area of medicinal chemistry.

References

-

Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

-

Eur J Med Chem. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Organic Synthesis. Mitsunobu reaction. Available from: [Link]

-

Expert Opin Drug Metab Toxicol. Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Available from: [Link]

-

ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Available from: [Link]

-

Sygnature Discovery. High Throughput Assay for CNS Drug Binding in Brain Tissue. Available from: [Link]

-

Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Available from: [Link]

-

Wikipedia. Mitsunobu reaction. Available from: [Link]

-

Hindawi. N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Available from: [Link]

-

ResearchGate. Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. Available from: [Link]

-

J&K Scientific. Buchwald-Hartwig Cross-Coupling. Available from: [Link]

-

chemeurope.com. Mitsunobu reaction. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

-

DergiPark. Structure-Activity Relationship of 3-Aryloxypyridyl-4H-1,2,4-triazoles as Novel Flexible Benzodiazepine Analogues. Available from: [Link]

-

ACS Omega. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Available from: [Link]

-

PubMed. In vitro receptor binding assays: general methods and considerations. Available from: [Link]

-

ResearchGate. Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions | Request PDF. Available from: [Link]

-

MDPI. Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Available from: [Link]

-

ResearchGate. (PDF) Assay of CB1 Receptor Binding. Available from: [Link]

-

ResearchGate. Use of N‐(4‐aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography‐mass spectrometry | Request PDF. Available from: [Link]

-

PubMed. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Available from: [Link]

-

NCBI. Receptor Binding Assays for HTS and Drug Discovery. Available from: [Link]

-

PubMed. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Available from: [Link]

-

PMC. Scope and Limitations of a Novel Synthesis of 3-Arylazonicotinates. Available from: [Link]

-

PubMed. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. Available from: [Link]

-

PubMed. Synthesis and structure-activity relationships of 3-aryloxindoles: a new class of calcium-dependent, large conductance potassium (maxi-K) channel openers with neuroprotective properties. Available from: [Link]

-

PMC. Exploring Structure–Activity Relationships and Modes of Action of Laterocidine. Available from: [Link]

-

NIH. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. Available from: [Link]

-

NIH. Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Available from: [Link]

-

PMC. Design, synthesis and biological evaluation of 1-aryldonepezil analogues as anti-Alzheimer's disease agents. Available from: [Link]

-

NIH. Synthesis and biological evaluation of ranitidine analogs as multiple-target-directed cognitive enhancers for the treatment of Alzheimer's disease. Available from: [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

-

MDPI. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Available from: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Mitsunobu_reaction [chemeurope.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of 3-aryloxindoles: a new class of calcium-dependent, large conductance potassium (maxi-K) channel openers with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the Starting Materials for the Synthesis of 3-(3-Chloro-4-fluorophenoxy)piperidine

Introduction

The 3-phenoxypiperidine scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a multitude of pharmacologically active agents. The specific molecule, 3-(3-Chloro-4-fluorophenoxy)piperidine[1], represents a key intermediate whose strategic synthesis is of considerable interest to researchers in drug discovery and development. The precise arrangement of the chloro and fluoro substituents on the phenyl ring, coupled with the piperidine moiety, allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity.

This guide provides an in-depth analysis of the foundational starting materials required for the synthesis of this compound. Moving beyond a simple recitation of reagents, we will explore the causal logic behind the selection of specific synthetic routes and the critical role each starting material plays. The narrative is grounded in established chemical principles, focusing on two predominant and industrially relevant strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig C-O coupling.

Retrosynthetic Analysis: A Logic-Based Disconnection

At its core, this compound is an aryl ether. A logical retrosynthetic disconnection across the central C-O ether linkage reveals the two essential building blocks required for its construction.

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies two primary synthons: a nucleophilic 3-hydroxypiperidine unit and an electrophilic 3-chloro-4-fluorophenyl unit. The practical realization of these synthons as stable, commercially available, or readily synthesizable starting materials is the cornerstone of an efficient synthetic campaign.

Core Starting Material 1: The Piperidine Moiety

The piperidine fragment is sourced from 3-hydroxypiperidine or its protected derivatives. The choice to use a protecting group on the piperidine nitrogen is a critical experimental decision.

Rationale for N-Protection: The secondary amine of piperidine is itself a potent nucleophile that can compete with the hydroxyl group in C-N arylation side reactions, particularly in metal-catalyzed processes. Furthermore, the free amine can act as a base, interfering with the reaction conditions. The use of a nitrogen protecting group, most commonly the tert-butoxycarbonyl (Boc) group, circumvents these issues by rendering the nitrogen non-nucleophilic and non-basic. The Boc group is robust enough to withstand the conditions of ether formation yet can be removed cleanly in a final deprotection step.

Synthesis of N-Boc-3-hydroxypiperidine

Several reliable methods exist for the preparation of this key intermediate.

-

Reduction of 3-Piperidone: A common route involves the reduction of N-Boc-3-piperidone using reducing agents like sodium borohydride (NaBH₄)[2]. This method is straightforward and high-yielding.

-

Cyclization of Acyclic Precursors: An alternative approach involves the ring closure of precursors such as 5-halo-2-hydroxypentylamine hydrohalide in the presence of an inorganic base, followed by N-protection[3].

-

Chiral Synthesis: For enantiomerically pure targets, asymmetric synthesis or resolution is required. Chiral resolution of racemic 3-hydroxypiperidine can be achieved using resolving agents like L-camphorsulfonic acid, followed by N-protection to yield enantiopure (S)- or (R)-N-Boc-3-hydroxypiperidine[4]. Enzymatic methods, such as the reduction of N-Boc-3-piperidone using immobilized enzymes, also provide a direct route to chiral products[5].

| Compound | Structure | Molecular Formula | MW ( g/mol ) | CAS Number |

| 3-Hydroxypiperidine | C₅H₁₁NO | C₅H₁₁NO | 101.15 | 6859-99-0[2] |

| N-Boc-3-hydroxypiperidine | C₁₀H₁₉NO₃ | C₁₀H₁₉NO₃ | 201.26 | 85275-57-8 |

Core Starting Material 2: The Aryl Moiety

The choice of the halogenated aromatic starting material is directly dictated by the chosen coupling strategy.

-

For Nucleophilic Aromatic Substitution (SNAr): 3-Chloro-4-fluorophenol. In this strategy, the piperidine alkoxide acts as the nucleophile, and the reaction occurs on an activated aryl ring.

-

For Buchwald-Hartwig Coupling: 1-Bromo-3-chloro-4-fluorobenzene. This palladium-catalyzed reaction typically employs an aryl bromide or chloride, with bromides generally exhibiting higher reactivity.

Synthesis of Aryl Precursors

-

3-Chloro-4-fluorophenol: This compound can be prepared via several routes, often starting from more common precursors. Its chemical identity is confirmed by its molecular formula C₆H₄ClFO and CAS number 2613-23-2[6].

-

1-Bromo-3-chloro-4-fluorobenzene: A standard and highly effective method for the synthesis of this intermediate is the Sandmeyer reaction . This process involves the diazotization of 3-chloro-4-fluoroaniline with a nitrite source (e.g., NaNO₂) in the presence of a strong acid (e.g., HBr), followed by decomposition of the resulting diazonium salt with a copper(I) bromide catalyst[7][8]. The required 3-chloro-4-fluoroaniline is readily accessible through the catalytic hydrogenation (reduction) of 3-chloro-4-fluoronitrobenzene[9].

| Compound | Structure | Molecular Formula | MW ( g/mol ) | CAS Number |

| 3-Chloro-4-fluorophenol | C₆H₄ClFO | C₆H₄ClFO | 146.54 | 2613-23-2[6] |

| 1-Bromo-3-chloro-4-fluorobenzene | C₆H₃BrClF | C₆H₃BrClF | 209.44 | 110407-59-5[10] |

| 3-Chloro-4-fluoroaniline | C₆H₅ClFN | C₆H₅ClFN | 145.56 | 367-21-5 |

Key Synthetic Coupling Methodologies

The assembly of the target molecule hinges on the successful formation of the aryl ether bond. The selection between SNAr and Buchwald-Hartwig coupling depends on factors such as substrate availability, desired reaction conditions, and scalability.

Strategy A: Nucleophilic Aromatic Substitution (SNAr)

This strategy leverages the electron-deficient nature of the aryl ring, where the fluorine atom serves as the leaving group. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex[11].

Causality: For an SNAr reaction to be efficient, the aromatic ring must be "activated" by electron-withdrawing groups positioned ortho or para to the leaving group[11]. In 3-chloro-4-fluorophenol, the chloro group provides some activation, but the reaction typically requires forcing conditions (high temperature and a strong base). The fluorine atom is the preferred leaving group over chlorine due to its higher electronegativity, which enhances the electrophilicity of the carbon it is attached to.

Caption: General workflow for the SNAr synthesis route.

Experimental Protocol (General):

-

To a solution of N-Boc-3-hydroxypiperidine in an anhydrous aprotic solvent (e.g., DMF, DMSO), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Allow the mixture to stir for 30-60 minutes to ensure complete formation of the alkoxide.

-

Add 3-chloro-4-fluorophenol to the reaction mixture.

-

Heat the reaction to a high temperature (typically >100 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Strategy B: Buchwald-Hartwig C-O Coupling

This palladium-catalyzed cross-coupling reaction is a more modern, versatile, and often milder alternative to classical SNAr[12][13]. It allows for the coupling of an alcohol with an aryl halide that may not be sufficiently activated for SNAr.

Causality: The reaction's efficacy relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Bulky, electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos) are essential as they promote the key steps of oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination that forms the C-O bond and regenerates the active catalyst[14]. A non-nucleophilic base is required to deprotonate the alcohol, but it must not interfere with the catalyst.

Caption: Simplified Buchwald-Hartwig C-O coupling cycle.

Experimental Protocol (General):

-

To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., Cs₂CO₃).

-

Evacuate and backfill the vessel with an inert gas (N₂ or Ar).

-

Add N-Boc-3-hydroxypiperidine, 1-bromo-3-chloro-4-fluorobenzene, and an anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.

-

Heat the reaction mixture (typically 80-110 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues.

-

Concentrate the filtrate and purify the resulting crude product by column chromatography.

Final Step: N-Deprotection

Regardless of the coupling strategy employed, the synthesis culminates in the removal of the N-Boc protecting group to yield the final target molecule. This is reliably achieved under acidic conditions.

Caption: The final acid-mediated N-Boc deprotection step.

Protocol: The protected intermediate is dissolved in a solvent like dichloromethane (DCM) and treated with a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, at room temperature. The reaction is typically rapid, and after completion, the acid is neutralized and the product is isolated.

Conclusion

The synthesis of this compound is a well-defined process where the strategic choice of starting materials is paramount. The two primary pathways, Nucleophilic Aromatic Substitution and Buchwald-Hartwig C-O coupling, dictate whether a 3-chloro-4-fluorophenol or a 1-bromo-3-chloro-4-fluorobenzene is the appropriate aryl precursor. On the other side of the ether bond, N-Boc-3-hydroxypiperidine stands as the indispensable piperidine building block, with its N-protection being a critical decision to ensure reaction fidelity and prevent unwanted side products. A thorough understanding of the mechanisms and experimental logic behind the synthesis of these starting materials and their subsequent coupling provides researchers with the necessary foundation to efficiently access this valuable chemical scaffold.

References

- CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google P

- CN104557674A - Preparation method of (S)

-

Hu, H. (2018). Preparation method of (S)-N-Boc-3-hydroxypiperidine. SciSpace. (URL: [Link])

-

Preparation method of (S)-N-BOC-3-hydroxypiperidine - Eureka | Patsnap. (URL: [Link])

-

Takemoto, I., & Yamasaki, K. Selective Synthesis of Fluorophenol Derivatives. NII-Electronic Library Service. (URL: [Link])

- JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google P

-

Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5. Scribd. (URL: [Link])

- JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google P

-

What are the reaction conditions for the synthesis of 3 - Fluorophenol? - Blog. (URL: [Link])

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). Pharmaceutical and Biosciences Journal. (URL: [Link])

- CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google P

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (URL: [Link])

-

3-Chloro-4-fluorophenol. PubChem. (URL: [Link])

-

Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2020). ResearchGate. (URL: [Link])

-

Concerted Nucleophilic Aromatic Substitution Reactions. (2019). Angewandte Chemie International Edition. (URL: [Link])

-

3-[(3-Chloro-4-fluorophenoxy)methyl]piperidine. PubChem. (URL: [Link])

-

This compound. PubChem. (URL: [Link])

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. (URL: [Link])

-

Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. (2011). ResearchGate. (URL: [Link])

- WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)

-

Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product. (2019). DiVA portal. (URL: [Link])

-

3.7: Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. (URL: [Link])

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Omega. (URL: [Link])

- US5492875A - Catalyst for nucleophilic aromatic substitutions - Google P

-

Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (2010). Molecules. (URL: [Link])

-

Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2015). Organic & Biomolecular Chemistry. (URL: [Link])

- WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2017). Rasayan Journal of Chemistry. (URL: [Link])

Sources

- 1. This compound | C11H13ClFNO | CID 45075401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]

- 3. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]

- 4. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. 3-Chloro-4-fluorophenol | C6H4ClFO | CID 75790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents [patents.google.com]

- 8. scribd.com [scribd.com]

- 9. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 10. ossila.com [ossila.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

- 13. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

3-(3-Chloro-4-fluorophenoxy)piperidine molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(3-Chloro-4-fluorophenoxy)piperidine

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, prized for its conformational versatility and its presence in numerous pharmaceuticals.[1][2] This guide provides a comprehensive technical analysis of this compound, a molecule that combines the foundational piperidine ring with a substituted phenoxy moiety. Such structures are of significant interest in drug discovery, where precise control over three-dimensional geometry is paramount for optimizing ligand-receptor interactions. We will dissect the critical structural features of this molecule, explore its conformational landscape, and provide detailed, field-proven methodologies for its characterization using a synergistic combination of experimental and computational techniques. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of how to elucidate and leverage the conformational behavior of substituted piperidine derivatives.

Foundational Principles: The Conformational Landscape of the Piperidine Ring

The six-membered piperidine ring is not planar. To alleviate bond angle and torsional strain, it predominantly adopts a "chair" conformation, analogous to cyclohexane.[3] This chair form exists in a dynamic equilibrium between two distinct conformers, which rapidly interconvert via a process known as ring inversion. The energy barrier for this inversion is low, but the introduction of substituents dramatically influences the energetic preference for one chair form over the other.

A substituent on a piperidine ring can occupy one of two positions:

-

Axial (a): Perpendicular to the general plane of the ring.

-

Equatorial (e): In the general plane of the ring, pointing outwards.

For this compound, the primary conformational question revolves around the orientation of the bulky phenoxy group. Generally, large substituents preferentially occupy the equatorial position to minimize steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would occur in the axial conformation. However, other factors, including electrostatic and hyperconjugative effects introduced by heteroatoms and electronegative substituents, can sometimes override simple steric arguments.[4][5] For instance, studies on fluorinated piperidines have revealed that fluorine can exhibit a surprising preference for the axial position due to stabilizing hyperconjugative interactions (e.g., electron donation from anti-periplanar C-H bonds into the C-F σ* orbital) and charge-dipole interactions.[4][5][6]

The interplay of these forces determines the dominant conformation in a given environment, which in turn dictates the molecule's overall shape and its ability to bind to a biological target.

Caption: Chair-chair interconversion of this compound.

Methodologies for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining molecular conformation in solution. For piperidine derivatives, ¹H NMR, specifically the analysis of vicinal coupling constants (³J_HH), provides direct insight into the dihedral angles between adjacent protons, and by extension, the ring's conformation.

Causality Behind the Method: The magnitude of the ³J coupling constant is described by the Karplus equation, which correlates it to the dihedral angle (θ) between two vicinal protons. In a perfect chair conformation:

-

Axial-Axial (a-a) coupling: Dihedral angle ≈ 180°. This results in a large coupling constant, typically in the range of 10-13 Hz.

-

Axial-Equatorial (a-e) and Equatorial-Equatorial (e-e) coupling: Dihedral angles ≈ 60°. This results in small coupling constants, typically 2-5 Hz.

By observing large, diaxial couplings for the proton at C3 (the point of substitution), one can confidently assign the phenoxy group to the equatorial position. The absence of such large couplings would suggest a different conformation or a dynamic equilibrium.

Table 1: Typical ³J_HH Coupling Constants for Piperidine Chair Conformations

| Interacting Protons | Dihedral Angle (θ) | Typical ³J_HH (Hz) |

|---|---|---|

| Axial - Axial | ~180° | 10 - 13 |

| Axial - Equatorial | ~60° | 2 - 5 |

| Equatorial - Equatorial | ~60° | 2 - 5 |

Furthermore, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, providing further conformational proof. For example, a strong NOE between an axial proton at C3 and other axial protons at C5 would confirm the chair geometry.

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as polarity can influence conformational equilibria.[5]

-

Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum on a high-field spectrometer (≥400 MHz is recommended for adequate signal dispersion).

-

Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton connectivity and aid in signal assignment.

-

Acquire a 2D NOESY or ROESY spectrum to identify through-space interactions. Set the mixing time appropriately (e.g., 300-800 ms for NOESY) to observe key correlations.

-

-

Data Analysis:

-

Assign all proton signals using connectivity information from the COSY spectrum.

-

Carefully measure the coupling constants for the proton at C3. The observation of a large (10-13 Hz) coupling to an adjacent proton would strongly indicate an axial orientation for that proton, placing the phenoxy substituent in the equatorial position.

-

Analyze the NOESY spectrum for correlations that confirm the chair conformation, such as those between 1,3-diaxial protons.

-

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular conformation in the solid state.[7] While this does not guarantee the same conformation exists in solution, it provides a highly accurate, static picture of a low-energy state and serves as the ultimate benchmark for validating computational models.

-

Crystallization: The primary challenge is growing a single, high-quality crystal. Common methods include:

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely capped vial.

-

Vapor Diffusion: Create a saturated solution of the compound in a solvent (e.g., ethanol) and place it in a sealed container with a less polar "anti-solvent" (e.g., hexane). The vapor of the anti-solvent slowly diffuses into the solution, reducing solubility and promoting crystal growth.[7]

-

Slow Cooling: Prepare a saturated solution at an elevated temperature and cool it gradually to induce crystallization.[7]

-

-

Crystal Mounting: Under a microscope, select a well-formed crystal (typically 0.1-0.3 mm) and mount it on a goniometer head using cryo-oil.[7]

-

Data Collection:

-

Mount the crystal on the diffractometer and cool it to a low temperature (typically 100 K) to minimize thermal motion.[7]

-

The instrument collects a series of diffraction images as the crystal is rotated in the X-ray beam.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule.

-

A molecular model is fitted to the electron density and refined to yield precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation.

-

Computational Chemistry

In silico modeling is an indispensable tool that complements experimental data. It allows for the exploration of the entire conformational space and provides quantitative estimates of the relative stabilities of different conformers.[1]

Causality Behind the Method: Computational methods, particularly Density Functional Theory (DFT), solve approximations of the Schrödinger equation to calculate the electronic structure and energy of a molecule. By performing these calculations for different possible conformations (e.g., axial vs. equatorial), we can determine their relative free energies (ΔG). The conformer with the lowest calculated ΔG is predicted to be the most stable and thus the most populated. Using a Polarizable Continuum Model (PCM) can simulate the effects of a solvent, providing results that are more comparable to NMR data.[4]

-

Input Structure Generation: Build the 3D structures for both the axial and equatorial conformers of this compound using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each conformer. A robust and widely used DFT functional and basis set for this purpose is B3LYP/6-31G(d,p) or the M06-2X functional with a larger basis set like def2-QZVPP, which has been shown to perform well for fluorinated piperidines.[4] This calculation finds the lowest energy geometry for each starting structure.

-

Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy and thermal corrections needed to calculate the Gibbs free energy.

-

Energy Comparison: Compare the calculated Gibbs free energies (ΔG) of the axial and equatorial conformers. The energy difference can be used to predict the equilibrium population of each conformer using the equation ΔG = -RTln(K_eq).

Integrated Workflow for Conformational Assignment

The highest confidence in a conformational assignment is achieved when experimental and computational results converge. The following workflow represents a self-validating system for robust analysis.

Caption: A synergistic workflow for robust conformational analysis.

Conclusion and Outlook

The conformational analysis of this compound requires a systematic and integrated approach. While steric considerations strongly suggest a preference for the equatorial conformer, this must be experimentally verified and computationally supported. NMR spectroscopy serves as the primary tool for elucidating the dominant conformation in solution, with X-ray crystallography offering definitive proof in the solid state. These experimental techniques, when combined with high-level DFT calculations, provide a complete and trustworthy picture of the molecule's three-dimensional structure. For drug development professionals, this detailed structural knowledge is invaluable, as it forms the basis for rational drug design, enabling the optimization of molecular shape to maximize potency and selectivity for its intended biological target.

References

- BenchChem. (2025). Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide.

- BenchChem. (2025). A Comparative Guide to the Conformational Analysis of Piperidine Derivatives.

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(61), 14018. Available at: [Link]

-

Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. Available at: [Link]

-

Various Authors. (Date N/A). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols for X-ray Crystallography of 1,4-Dimethylpiperidine Salts.

-

Parkin, A., et al. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 60(2), 219-227. Available at: [Link]

-

Casy, A. F. (1982). Configurational and conformational studies of N,N-dimethylpiperidinium derivatives by 13C and 1H NMR spectroscopy. Magnetic Resonance in Chemistry, 18(3), 157-162. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(11), 3583-3584. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Illuminating the Path Forward: A Technical Guide to Unraveling the Biological Targets of 3-(3-Chloro-4-fluorophenoxy)piperidine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The vast, largely uncharted territory of chemical biology presents both immense challenges and profound opportunities for therapeutic innovation. Within this landscape, novel chemical entities such as 3-(3-chloro-4-fluorophenoxy)piperidine represent compelling starting points for discovery. This in-depth technical guide outlines a comprehensive, multi-pronged strategy for the systematic identification and validation of the biological targets of this compound. By integrating robust in silico prediction methodologies with a hierarchical series of rigorous in vitro and cellular-based experimental validations, this document provides a self-validating framework for elucidating the mechanism of action of this and other novel small molecules. The protocols and workflows detailed herein are designed to empower researchers to navigate the complexities of target deconvolution, ultimately accelerating the translation of chemical matter into tangible therapeutic assets.

Introduction: The Enigmatic Potential of this compound

The compound this compound (PubChem CID: 45075401) is a synthetic molecule characterized by a piperidine ring linked to a substituted phenoxy group. The piperidine moiety is a prevalent scaffold in a multitude of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1][2][3] The halogenated phenoxy ring further suggests the potential for specific, high-affinity interactions with biological macromolecules. While direct biological activity data for this specific compound is not extensively documented in publicly available literature, its structural motifs are present in compounds known to interact with a range of protein families, including G-protein coupled receptors (GPCRs) and ion channels.

This guide, therefore, serves as a strategic roadmap for the de-orphanization of this compound. We will first employ computational methods to generate a high-probability set of putative biological targets. Subsequently, a tiered experimental approach will be detailed to systematically validate these predictions, moving from broad, initial screens to specific, high-resolution biophysical and functional assays. The causality behind each experimental choice is explained to provide a clear, logical progression from hypothesis to validated knowledge.

In Silico Target Prediction: Generating a Data-Driven Hypothesis

The initial step in our target identification cascade is the use of computational prediction tools to generate a ranked list of potential biological targets. These algorithms leverage the principle of chemical similarity, comparing the structure of our query molecule to a vast database of compounds with known biological activities.[4] For this compound, with the SMILES string C1CC(CNC1)OC2=CC(=C(C=C2)F)Cl, we will utilize a consensus approach from multiple platforms (e.g., SwissTargetPrediction, SEA, SuperPred) to enhance the robustness of our predictions.

Based on the known pharmacology of structurally related phenoxy-piperidine and phenylpiperidine derivatives, the primary predicted target classes for our compound of interest are hypothesized to be:

-

G-Protein Coupled Receptors (GPCRs):

-

Dopamine Receptors (specifically D2 and D4 subtypes)

-

Sigma Receptors (σ1 and σ2 subtypes)

-

Histamine Receptors (H3 subtype)

-

-

Ion Channels:

-

Voltage-gated sodium channels

-

Potassium channels

-

-